molecular formula C11H32OSi4 B8623981 2-[Tris(trimethylsilyl)silyl]ethanol CAS No. 90913-72-7

2-[Tris(trimethylsilyl)silyl]ethanol

Cat. No. B8623981
Key on ui cas rn: 90913-72-7
M. Wt: 292.71 g/mol
InChI Key: HHVZXGUXWQCHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291696B1

Procedure details

A solution of 3.8 g lithium aluminum hydride (LiAlH4) in 100 ml tetrahydrofuran was stirred at 5° C. in an argon atmosphere. To the solution, 33.5 g of 2-[tris(trimethylsilyl)silyl]ethyl acetate was added dropwise. After one hour of stirring at 5° C., with ice cooling, 3.8 ml of water, 3.8 ml of 15% aqueous sodium hydroxide, and 11.4 ml of water were successively added to the solution in the described order. The mixture was stirred for one hour at room temperature. The resulting precipitate was filtered off, and the tetrahydrofuran solution was dried and concentrated, obtaining 24.8 g of 2-[tris(trimethylsilyl)silyl]ethanol. This crude product was dissolved in a solvent and analyzed by gas chromatography, finding that it contained 98.2% of 2-[tris(trimethylsilyl)silyl]ethanol. This was esterified with methacryloyl chloride in the presence of triethylamine as the base as in Comparative Example 1. Subsequent extraction and vacuum distillation for purification gave 29.5 g of the end compound, 2-[tris(trimethylsilyl)silyl]ethyl methacrylate. The yield throughout the two steps was 82%.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
2-[tris(trimethylsilyl)silyl]ethyl acetate
Quantity
33.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][CH2:11][CH2:12][Si:13]([Si:22]([CH3:25])([CH3:24])[CH3:23])([Si:18]([CH3:21])([CH3:20])[CH3:19])[Si:14]([CH3:17])([CH3:16])[CH3:15])(=O)C.O.[OH-].[Na+]>O1CCCC1>[CH3:17][Si:14]([Si:13]([Si:22]([CH3:25])([CH3:24])[CH3:23])([Si:18]([CH3:21])([CH3:20])[CH3:19])[CH2:12][CH2:11][OH:10])([CH3:15])[CH3:16] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-[tris(trimethylsilyl)silyl]ethyl acetate
Quantity
33.5 g
Type
reactant
Smiles
C(C)(=O)OCC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
O
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added to the solution in the described order
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the tetrahydrofuran solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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